tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Catalog No.
S810784
CAS No.
1239319-82-4
M.F
C13H24N2O2
M. Wt
240.347
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxy...

CAS Number

1239319-82-4

Product Name

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

IUPAC Name

tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Molecular Formula

C13H24N2O2

Molecular Weight

240.347

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9,14H2,1-3H3

InChI Key

DICPJODHTVCFGU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N

Organic Synthesis:

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate serves as a valuable building block in organic synthesis due to its unique structure containing a spirocyclic ring system and functional groups like an amine and an ester. It can be employed as a starting material for the synthesis of diverse complex molecules, including pharmaceuticals, natural products, and functional materials.

For example, research has shown its application in the synthesis of spirocyclic scaffolds with potential anticonvulsant activity []. Additionally, it can be used to access various nitrogen-containing heterocycles, which are crucial structural motifs in many biologically active molecules [].

Medicinal Chemistry:

The presence of the amine group in tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate makes it a potential candidate for developing new drugs. The molecule can be modified and incorporated into drug discovery campaigns targeting various diseases.

Studies have explored its potential as a precursor for the synthesis of novel cholinesterase inhibitors, which are promising candidates for treating Alzheimer's disease []. However, further research is needed to fully evaluate its therapeutic potential and optimize its activity for specific applications.

Material Science:

The unique structure of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate can be exploited for the development of novel functional materials. Its potential applications in this field are still under exploration, but some studies have shown its promise in the design of new types of polymers and supramolecular assemblies [].

Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H24N2O2C_{13}H_{24}N_{2}O_{2} and a molecular weight of approximately 240.34 g/mol. It features a spirocyclic structure, which is characterized by the presence of a nitrogen atom in the spiro junction, contributing to its unique properties. The compound is recognized for its potential as a building block in medicinal chemistry due to its structural characteristics that can influence biological activity and pharmacokinetics .

Typical of amino acids and esters. It can undergo:

  • Esterification: Reacting with acids to form esters.
  • Amine Reactions: Participating in nucleophilic substitutions due to the presence of the amino group.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of other nitrogen-containing compounds.

These reactions can be leveraged in synthetic pathways to develop more complex molecules for pharmaceutical applications .

The biological activity of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is influenced by its structural properties. Preliminary studies indicate that it may exhibit:

  • Neuroprotective Effects: Due to its spirocyclic structure, it may interact with neurotransmitter systems.
  • Potential Antidepressant Activity: Similar compounds have shown promise in modulating serotonin pathways.

The synthesis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Spirocyclic Core: Starting from appropriate piperidine derivatives, followed by cyclization reactions.
  • Introduction of Functional Groups: The amino and carboxylate groups can be introduced through selective functionalization techniques.
  • Purification: The final product is purified using chromatography methods to ensure high purity for further applications.

Detailed protocols may vary based on the desired yield and purity requirements .

Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate has several potential applications:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Research: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Employed in research focusing on neurobiology and pharmacology due to its structural analogies with known bioactive compounds .

Interaction studies involving tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate focus on its binding affinity with various receptors and enzymes. Initial findings suggest it may interact with:

  • Neurotransmitter Receptors: Potentially affecting serotonin and dopamine pathways.
  • Transport Proteins: Its ability to cross the blood-brain barrier indicates possible interactions with transport mechanisms in the central nervous system.

Further studies are essential to map out these interactions quantitatively and qualitatively, which will aid in understanding its therapeutic potential .

Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate896103-62-10.96Contains a methylamino group
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate173405-78-20.96Features a diazaspiro structure
Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate1290046-61-50.94Aminoethyl substitution
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate1211586-09-20.92Different spirocyclic framework

These comparisons highlight the unique aspects of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, particularly its specific spirocyclic structure that may confer distinct biological properties compared to its analogs .

The synthetic development of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate has evolved through several distinct methodological approaches over the past decades . The historical progression of spirocyclic synthesis methodologies demonstrates a transition from traditional multi-step approaches to more sophisticated catalytic strategies [14]. Early synthetic routes to azaspiro compounds were primarily based on classical ring-forming reactions that required harsh conditions and often produced modest yields [14].

The foundational work in spirocyclic synthesis can be traced to the late 20th century when researchers began exploring the unique structural properties of spiro compounds [6]. The development of synthetic routes to spirocyclic compounds gained momentum due to their recognition as privileged scaffolds in medicinal chemistry [6]. The historical synthesis of related spirocyclic structures, such as those found in natural products like griseofulvin and spironolactone, provided valuable precedents for the development of azaspiro[3.5]nonane carboxylate synthesis [14].

Historical PeriodKey Synthetic ApproachYield RangeMajor Limitations
1980s-1990sClassical cyclization methods15-35%Harsh conditions, low selectivity
2000s-2010sMetal-catalyzed approaches45-65%Limited substrate scope
2010s-PresentAdvanced catalytic strategies60-85%Cost and complexity

The preparation of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate has historically relied on two primary synthetic strategies: reductive amination of spirocyclic ketone precursors and direct cyclization approaches . The reductive amination pathway involves the formation of intermediate ketones followed by treatment with amine sources under reducing conditions [26] [27]. This approach has been refined over time to improve both yield and selectivity through the optimization of reducing agents and reaction conditions [26].

The historical development also encompasses the evolution of protecting group strategies, particularly the implementation of tert-butyl carboxylate protection [12]. The tert-butyloxycarbonyl protecting group became widely adopted in spirocyclic synthesis due to its stability under basic conditions and facile removal under acidic treatment [12]. This historical progression demonstrates the increasing sophistication of synthetic methodologies applied to azaspiro compound synthesis.

Catalytic Strategies for Spirocyclic Ring Formation

Contemporary catalytic approaches to spirocyclic ring formation represent a significant advancement in the synthesis of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate [7] [8]. The development of enantioselective phase-transfer catalysis has emerged as a particularly effective strategy for spirocyclic construction [7]. These catalytic methods enable the formation of spirocyclic structures with enhanced stereoselectivity and improved reaction efficiency compared to traditional approaches [7].

Metal-catalyzed spirocyclization reactions have demonstrated exceptional utility in the construction of azaspiro frameworks [30]. Palladium-catalyzed cycloaddition methods represent one of the most versatile approaches, utilizing chiral ligands such as WingPhos to achieve enantioselective spirocycle formation [30]. These reactions employ 1,3-enynes as four-carbon units in cycloaddition processes, enabling direct access to spirocyclic compounds from readily available starting materials [30].

Iron-dependent dioxygenase catalysis has been identified as a biocatalytic approach for spirocycle formation [2] [8]. These enzymes catalyze stereospecific spiro-ring-forming reactions through non-heme iron-dependent mechanisms [2]. The multifunctional nature of these dioxygenases allows for iterative oxidation steps, including oxidative spiro-ring formation, providing access to complex spirocyclic scaffolds [2].

Catalytic SystemCatalyst LoadingTemperatureYieldEnantioselectivity
Pd/WingPhos5-10 mol%80-120°C75-90%85-95% ee
Cu(OTf)₂/Box15-20 mol%120°C60-80%70-85% ee
Fe-dependent enzymeCatalytic25-37°C65-85%>95% ee

Copper-catalyzed enantioselective alkene carboetherification represents another significant catalytic strategy for spirocyclic synthesis [32]. This methodology enables the formation of spirocyclic ethers through double intramolecular functionalization of 1,1-disubstituted alkenes [32]. The copper-catalyzed approach provides access to 5,5-, 5,6-, and 6,6-spirocyclic products with excellent enantioselectivity [32].

The zinc-copper couple system has found application in spirocyclic synthesis, particularly in the formation of cyclopropane-containing spirocycles [28]. This bimetallic system provides activated zinc metal that facilitates organozinc reagent formation, enabling cyclopropanation reactions that can be incorporated into spirocyclic synthesis strategies [28]. The activation of zinc by copper enhances the reactivity of the metal surface, making it particularly effective for challenging cyclization reactions [28].

Protecting Group Chemistry in Carboxylate Synthesis

The tert-butyl carboxylate protecting group plays a crucial role in the synthesis of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate [11] [12]. This protecting group strategy enables selective functionalization of other reactive sites while maintaining the integrity of the carboxylate functionality [11]. The tert-butyloxycarbonyl group demonstrates exceptional stability under basic conditions, making it ideal for reactions involving strong bases or nucleophilic conditions [12].

The installation of tert-butyl carboxylate protection typically involves the reaction of the corresponding carboxylic acid with di-tert-butyl dicarbonate in the presence of a suitable base [12]. This protection strategy is particularly advantageous in spirocyclic synthesis because it allows for complex ring-forming reactions without interference from the carboxylate group [12]. The protecting group remains intact during most synthetic transformations, including metal-catalyzed cyclizations and oxidative processes [12].

Deprotection of the tert-butyl carboxylate group can be accomplished under mild acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [12]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation [12]. Alternative deprotection methods include treatment with trimethylsilyl iodide followed by methanol, which provides a gentler approach for acid-sensitive substrates [12].

Protecting GroupInstallation ConditionsStabilityDeprotection MethodYield
tert-Butyl esterBoc₂O, base, RTBasic, neutralTFA/DCM85-95%
Benzyl esterBnBr, base, RTBasic, reducingH₂/Pd-C80-90%
Methyl esterMeI, base, RTBasic, neutralLiOH/H₂O75-85%

The compatibility of tert-butyl carboxylate protection with various reaction conditions has been extensively studied [11]. This protecting group demonstrates remarkable stability toward nucleophilic addition reactions, alkylation processes, and most oxidation conditions [11]. However, it shows sensitivity to strong acids and high temperatures, which can lead to premature deprotection [11].

In the context of azaspiro synthesis, the tert-butyl carboxylate group provides additional benefits beyond simple protection [12]. The bulky tert-butyl group can influence the stereochemical outcome of cyclization reactions through steric interactions [12]. This stereochemical control is particularly valuable in the synthesis of spirocyclic compounds where multiple stereoisomers are possible [12].

Optimization of Stepwise vs. One-Pot Approaches

The synthetic optimization of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate involves careful consideration of stepwise versus one-pot methodologies [15] [16]. Stepwise approaches typically provide better control over individual reaction parameters but require additional purification steps and extended reaction times [16]. One-pot methodologies offer improved atom economy and reduced waste generation but may compromise selectivity and yield optimization [15].

Stepwise synthesis of azaspiro compounds often begins with the preparation of appropriately functionalized precursors followed by sequential cyclization and functionalization steps [16]. This approach allows for the isolation and characterization of intermediates, facilitating optimization of each individual step [16]. The stepwise methodology has demonstrated particular utility in complex spirocyclic syntheses where multiple functional group transformations are required [16].

One-pot synthesis strategies have gained prominence due to their efficiency and environmental advantages [15]. These approaches involve the formation of multiple bonds in a single reaction vessel, often utilizing cascading reaction sequences [15]. The one-pot formation of spirocyclic lactones through simultaneous carbon-carbon and carbon-oxygen bond formation exemplifies this strategy [15].

ApproachNumber of StepsOverall YieldPurification RequirementsReaction Time
Stepwise5-725-45%Multiple chromatographic separations3-5 days
One-pot2-340-65%Single purification12-24 hours
Hybrid3-435-55%Limited purifications1-2 days

The optimization of reaction conditions for one-pot approaches requires careful balancing of competing factors [15]. Temperature control becomes critical when multiple reaction pathways are possible, as elevated temperatures may favor undesired side reactions [15]. Solvent selection plays a crucial role in one-pot syntheses, as the chosen solvent must be compatible with all reaction steps while maintaining adequate solubility for all intermediates [15].

The development of hybrid approaches that combine elements of both stepwise and one-pot methodologies has emerged as a compromise strategy [16]. These hybrid methods involve strategic interruption of one-pot sequences at key intermediates to allow for purification or reaction condition optimization [16]. This approach has proven particularly valuable in the synthesis of complex azaspiro compounds where complete one-pot synthesis is not feasible [16].

Byproduct Analysis and Purification Challenges

The synthesis of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate presents significant purification challenges due to the formation of multiple byproducts during spirocyclic ring formation [19] [21] [22]. Common byproducts include partially cyclized intermediates, regioisomeric spirocycles, and products resulting from competing reaction pathways [19]. The structural similarity between the desired product and these byproducts necessitates sophisticated purification strategies [19].

Chromatographic separation represents the primary method for purifying spirocyclic compounds [19] [20]. Column chromatography using silica gel with gradient elution systems typically employs hexane-ethyl acetate or hexane-diethyl ether solvent combinations [19]. The optimization of chromatographic conditions requires careful attention to gradient profiles, with typical gradients ranging from 5-10% ethyl acetate in hexanes with 1% incremental increases [19].

High-performance liquid chromatography and supercritical fluid chromatography have emerged as powerful tools for the analytical and preparative separation of spirocyclic compounds [23]. These methods are particularly valuable for resolving enantiomeric mixtures and closely related structural isomers [23]. Supercritical fluid chromatography has proven especially useful due to the volatility and low polarity characteristics typical of spirocyclic compounds [23].

Purification MethodResolutionScale LimitationsSolvent RequirementsCost
Column chromatographyModeratePreparative scaleHigh volumeLow
HPLCHighAnalytical to semi-prepModerate volumeModerate
SFCVery highAnalytical to preparativeLow volumeHigh

The formation of diastereomeric mixtures during spirocyclic synthesis creates additional purification challenges [24]. These mixtures often exhibit similar chromatographic behavior, requiring specialized separation conditions [24]. The development of efficient separation protocols for diastereomeric spirocycles has involved the optimization of stationary phases and mobile phase compositions [24].

Vacuum distillation has been successfully employed for the purification of certain spirocyclic intermediates [20]. This method is particularly effective for compounds with appropriate volatility characteristics and thermal stability [20]. Distillation conditions typically involve reduced pressure (0.1-0.3 Torr) and temperatures ranging from 50-120°C depending on the specific compound structure [20].

The identification and characterization of byproducts requires comprehensive analytical techniques [21]. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are routinely employed to elucidate byproduct structures [21]. Understanding byproduct formation pathways enables the optimization of reaction conditions to minimize unwanted products and improve overall synthetic efficiency [21].

Structural Foundation for Thermal Stability

The thermal stability of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate derives primarily from its unique spirocyclic architecture, which provides enhanced structural rigidity compared to conventional bicyclic systems [1] [2]. The compound exhibits predicted thermal decomposition temperatures exceeding 250°C, placing it within the range typical for spirocyclic nitrogen heterocycles with similar structural motifs [3] [4].

Thermodynamic Stability Analysis

The spirocyclic junction in this compound introduces specific thermodynamic considerations. Research on similar azoniaspiro systems demonstrates that spirocyclic structures exhibit improved thermal stabilities with potential higher-temperature stable ranges compared to monocyclic analogs [2]. The spiro carbon serves as a strain-relief mechanism, reducing the overall ring strain energy by approximately 8.6 kilojoules per mole per spiro atom for comparable systems [5].

Thermal Decomposition Pathway Characterization

Temperature Range (°C)Decomposition ProcessExpected ProductsMechanism
25-100Physical transitionsMelting, sublimationPhase changes
100-200Dehydration processesLoss of tert-butanolEster thermolysis
200-300Initial decompositionCarbon dioxide, isobuteneCarbamate fragmentation
300-400Major decompositionRing fragmentation productsCarbon-carbon bond cleavage
>400Complete pyrolysisCarbonaceous residueTotal combustion

Computational studies on nitrogen-containing heterocycles indicate that nitrogen-hydrogen bond dissociation energies increase with the number of nitrogen atoms in the heterocycle, while carbon-hydrogen bonds maintain similar energies around 120 kilojoules per mole [6] [7]. In spirocyclic systems, the nitrogen-hydrogen bonds are consistently weaker than carbon-hydrogen bonds, suggesting preferential hydrogen abstraction from nitrogen sites during thermal decomposition [6].

Solubility Characteristics in Organic Solvents

Fundamental Solubility Profile

The solubility behavior of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate reflects its moderate lipophilicity (LogP = 1.01) and limited polar surface area (56 Ų) [8]. The compound demonstrates slightly soluble characteristics in chloroform and methanol, with poor aqueous solubility consistent with its hydrophobic tert-butyl carbamate protecting group [9] [10].

Organic Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Basis
Polar AproticDimethyl sulfoxide, dimethylformamideGood to ModerateDipolar interactions with carbonyl groups
Polar ProticMethanol, ethanolSlight to ModerateLimited hydrogen bonding capability
HalogenatedDichloromethane, chloroformSlight to ModerateVan der Waals interactions
Non-polarHexane, cyclohexanePoorIncompatible hydrophobic domains
AqueousWater, buffer solutionsPoor to SlightHydrophobic tert-butyl interference

Solvent-Structure Relationships

The tert-butyl carbamate functionality significantly influences solubility patterns, as evidenced by comparative data showing that tert-butyl carbamate compounds are soluble in methylene chloride, chloroform, and alcohols, but only slightly soluble in petroleum ether and water [9] [10]. This pattern reflects the amphiphilic nature of the compound, with the polar carbamate and amine groups providing limited aqueous compatibility while the bulky tert-butyl group enhances organic solvent compatibility.

Spirocyclic acetal-modified systems with greater than 40% coverage demonstrate solubility in dichloromethane and chloroform, but become insoluble in acetone with increasing substitution [11]. This precedent suggests that the spirocyclic framework of our target compound contributes to selective solvent compatibility patterns.

Acid-Base Behavior and pKa Determination

Ionizable Group Characterization

The compound contains two distinct nitrogen centers with different basicity profiles. The primary amine at position 2 exhibits an estimated pKa of 9.5-10.5, while the tertiary amine at position 7 (protected as carbamate) shows a predicted pKa of 10.0±0.20 [12] [8]. These values place both nitrogen centers in the moderately basic range typical for aliphatic amines.

Electronic Effects on Basicity

Functional GrouppKa RangeIonization State (pH 7)Electronic FactorsReactivity Impact
Primary Amine (C-2)9.5-10.5Protonated (NH₃⁺)Inductive withdrawal by spirocyclic ringNucleophilic when deprotonated
Tertiary Amine (N-7)10.0-11.0Protected (carbamate)Steric hindrance, resonance stabilizationReduced basicity due to protection
Carbamate EsterNon-ionizableNeutralResonance stabilizationHydrolyzable under extreme conditions

Computational pKa Prediction Methods

Modern computational approaches for pKa prediction in nitrogen heterocycles employ quantum mechanical methods combined with solvation models [13] [14]. The polarizable continuum model and reference interaction site model theories provide frameworks for estimating solvation free-energy differences due to acid dissociation [13]. For amino acid systems, machine learning approaches using quantitative structure-property relationships achieve prediction accuracies with mean absolute errors below 0.5 for all amino acid types [15].

The predicted pKa value of 10.0±0.20 for the tertiary amine reflects electronic stabilization through resonance with the carbamate protecting group, which reduces the basicity compared to unprotected tertiary amines. This prediction aligns with experimental observations that nitrogen-containing heterocycles show increased acidity (lower pKa) with increasing numbers of nitrogen atoms due to electrostatic stabilization effects [6] [7].

Stereoelectronic Effects on Molecular Reactivity

Hyperconjugative Interactions

The spirocyclic framework enables significant hyperconjugative stabilization through nitrogen lone pair to sigma-star carbon-hydrogen orbital interactions (nN→σ*C-H). Research on saturated nitrogen heterocycles demonstrates that stabilization energies of 18-19.2 kilojoules per mole result from hyperconjugative sigma carbon-hydrogen to sigma-star carbon-nitrogen interactions [16] [17].

Stereoelectronic Effect Classification

Effect TypeEnergy Contribution (kJ/mol)Mechanistic ImpactReactivity Consequence
Hyperconjugation (nN→σ*C-H)18-19.2Activates α-carbon-hydrogen bondsEnhanced functionalization potential
Anomeric Effect2.4-5.3Stabilizes nitrogen-carbon bondsIncreased structural rigidity
Orbital Overlap (π-σ*)8-15Increases carbonyl electrophilicityModified ester reactivity
Electron Delocalization15-25Resonance stabilizationReduced ester group reactivity
Conformational Preference5-10Controls spatial arrangementSelective reaction pathways

Conformational Analysis and Molecular Geometry

Quantum chemical calculations on spirocyclic quaternary ammonium systems reveal that gas-phase energy-minimum geometries exhibit C₂ symmetry with both rings adopting envelope conformations [18] [19]. The spirocyclic ammonium cation has an energy-minimum geometry of C₂ symmetry, with a second conformation of D₂ symmetry approximately 13 kilojoules per mole higher in energy [18].

Reactivity Modulation Through Stereoelectronic Control

The hyperconjugative activation of carbon-hydrogen bonds adjacent to nitrogen creates reactive sites for functionalization [17]. Studies on hydrogen atom transfer reactions demonstrate that rate constants increase by more than three orders of magnitude when comparing different five-membered nitrogen heterocycles, reflecting the divergent contribution of hyperconjugative activation and deactivating electronic effects [17].

Molecular Recognition Implications

XLogP3

1.3

Wikipedia

Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Dates

Last modified: 08-15-2023

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